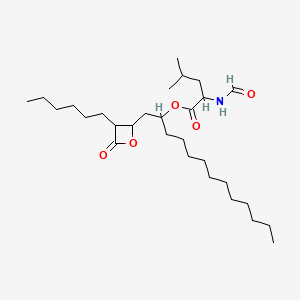

(S,R,R,R)-Orlistat

Description

Properties

IUPAC Name |

1-(3-hexyl-4-oxooxetan-2-yl)tridecan-2-yl 2-formamido-4-methylpentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H53NO5/c1-5-7-9-11-12-13-14-15-16-18-24(34-29(33)26(30-22-31)20-23(3)4)21-27-25(28(32)35-27)19-17-10-8-6-2/h22-27H,5-21H2,1-4H3,(H,30,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHLBNYSZXLDEJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H53NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30861146 | |

| Record name | 1-(3-Hexyl-4-oxooxetan-2-yl)tridecan-2-yl N-formylleucinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30861146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

495.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Crucial Role of Stereochemistry in the Biological Activity of Orlistat: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orlistat, a potent inhibitor of gastric and pancreatic lipases, is a widely recognized therapeutic agent for the management of obesity. Its efficacy is intrinsically linked to its specific stereochemical configuration. This technical guide provides a comprehensive analysis of the stereochemistry of Orlistat, its profound biological significance, and the experimental methodologies used to elucidate its mechanism of action. Through a detailed examination of its stereoisomers, this paper underscores the critical importance of stereocontrol in the design and development of effective enzyme inhibitors.

Introduction

Orlistat, commercially known as Xenical® and Alli®, is a saturated derivative of lipstatin, a natural product isolated from the bacterium Streptomyces toxytricini.[1] It is a powerful therapeutic agent used to treat obesity.[2] Its primary mechanism of action involves the inhibition of gastric and pancreatic lipases, enzymes responsible for the hydrolysis of dietary triglycerides.[3] This inhibition reduces the absorption of fats from the diet, thereby decreasing caloric intake.[3] The biological activity of Orlistat is critically dependent on its unique three-dimensional structure, a consequence of its four chiral centers. This guide delves into the specifics of Orlistat's stereochemistry and its direct impact on its pharmacological function.

Stereochemistry of Orlistat

Orlistat, with the chemical formula C29H53NO5, is a single diastereomeric molecule possessing four stereocenters.[2] The IUPAC name for the active stereoisomer is [(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate. The specific configuration of these four chiral centers is paramount to its potent inhibitory activity against lipases. The synthesis of Orlistat, therefore, requires precise stereocontrol to yield the desired biologically active isomer. Various stereoselective synthesis strategies have been developed to achieve this, often employing chiral auxiliaries or asymmetric hydrogenation steps to establish the correct stereochemistry at each chiral center.

Biological Significance of Orlistat's Stereochemistry

The therapeutic effect of Orlistat is a direct result of its covalent interaction with the active site of gastric and pancreatic lipases. The specific spatial arrangement of the functional groups in the active stereoisomer of Orlistat allows it to fit perfectly into the enzyme's active site.

Mechanism of Action: Covalent Inhibition

Orlistat functions as an irreversible inhibitor by forming a covalent bond with the serine residue (Ser152) located in the catalytic triad of the lipase active site.[1][3] This acylation of the serine hydroxyl group renders the enzyme inactive, preventing it from hydrolyzing dietary triglycerides into absorbable free fatty acids and monoglycerides. The undigested fats are then excreted from the body, leading to a caloric deficit.

The following diagram illustrates the simplified signaling pathway of Orlistat's inhibitory action:

Figure 1: Orlistat's inhibitory action on pancreatic lipase.

Stereoisomer-Specific Activity

The precise stereochemistry of Orlistat is crucial for its potent inhibitory activity. Studies evaluating all eight possible stereoisomers of tetrahydrolipstatin (the core structure of Orlistat) have demonstrated a significant difference in their ability to inhibit porcine pancreatic lipase. The naturally configured Orlistat exhibits the highest potency, while its enantiomer and other diastereomers show markedly reduced activity. This highlights the stringent structural requirements of the lipase active site for effective binding and inhibition.

Data Presentation: Comparative Inhibitory Activity of Orlistat Stereoisomers

The following table summarizes the quantitative data on the inhibitory activity (IC50 values) of the eight stereoisomers of tetrahydrolipstatin against porcine pancreatic lipase. This data clearly illustrates the profound impact of stereochemistry on biological function.

| Stereoisomer Configuration (2, 3, 2') | IC50 (nM) | Relative Potency (Orlistat = 1) |

| (2S, 3S, 2'S) - Orlistat | 4.0 | 1 |

| (2R, 3R, 2'R) - Enantiomer | 77 | 0.05 |

| (2R, 3S, 2'S) | 8.0 | 0.5 |

| (2S, 3R, 2'S) | 9.0 | 0.44 |

| (2S, 3S, 2'R) | 15 | 0.27 |

| (2R, 3R, 2'S) | 20 | 0.2 |

| (2R, 3S, 2'R) | 20 | 0.2 |

| (2S, 3R, 2'R) | 930 | 0.004 |

Data sourced from studies on the stereochemical structure-activity relationship of tetrahydrolipstatin.

Experimental Protocols

The determination of the inhibitory activity of Orlistat and its stereoisomers is typically performed using a lipase inhibition assay. A common and reliable method utilizes p-nitrophenyl palmitate (pNPP) as a substrate.

Pancreatic Lipase Inhibition Assay Protocol

Objective: To determine the concentration of an inhibitor required to inhibit 50% of the lipase activity (IC50).

Materials:

-

Porcine pancreatic lipase

-

p-Nitrophenyl palmitate (pNPP)

-

Tris-HCl buffer (pH 8.0)

-

Orlistat and its stereoisomers (test compounds)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of porcine pancreatic lipase in Tris-HCl buffer.

-

Prepare a stock solution of pNPP in a suitable solvent like isopropanol.

-

Prepare stock solutions of the test compounds (Orlistat and its stereoisomers) in DMSO.

-

-

Assay Protocol:

-

In a 96-well plate, add a defined volume of Tris-HCl buffer.

-

Add varying concentrations of the test compounds to the wells. A control well with DMSO alone should be included.

-

Add the pancreatic lipase solution to each well and incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.

-

Initiate the enzymatic reaction by adding the pNPP substrate solution to all wells.

-

Immediately measure the absorbance at 405 nm using a microplate reader. Continue to record the absorbance at regular intervals for a set period.

-

-

Data Analysis:

-

Calculate the rate of pNPP hydrolysis for each inhibitor concentration by determining the change in absorbance over time.

-

Determine the percentage of lipase inhibition for each concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Calculate the IC50 value from the resulting dose-response curve using appropriate software.

-

The following diagram outlines the experimental workflow for the lipase inhibition assay:

Figure 2: Experimental workflow for the pancreatic lipase inhibition assay.

Conclusion

The stereochemistry of Orlistat is not merely a structural detail but a fundamental determinant of its biological activity. The precise (2S, 3S, 2'S) configuration is essential for its potent and selective inhibition of gastric and pancreatic lipases. The significant drop in inhibitory activity observed with other stereoisomers underscores the highly specific nature of the enzyme-inhibitor interaction. This in-depth analysis provides a clear illustration of the critical role that stereochemistry plays in drug design and development, offering valuable insights for researchers and scientists in the field of medicinal chemistry and pharmacology. A thorough understanding of these structure-activity relationships is paramount for the rational design of new and more effective enzyme inhibitors.

References

(S,R,R,R)-Orlistat and Pancreatic Lipase: A Technical Guide to the Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orlistat, a potent inhibitor of gastric and pancreatic lipases, is a well-established therapeutic agent for the management of obesity. It functions by reducing the absorption of dietary fats, thereby inducing a caloric deficit. Orlistat is a synthetic derivative of lipstatin, a natural product of Streptomyces toxytricini. The molecule possesses four chiral centers, leading to multiple possible stereoisomers. The clinically approved and most extensively studied form of Orlistat is the (2S, 3S, 5S)-lactone core with an (S)-N-formyl-L-leucine side chain. This document provides an in-depth technical guide on the mechanism of action of the specific, albeit less common, (S,R,R,R)-Orlistat stereoisomer on pancreatic lipase. Where specific data for the (S,R,R,R) isomer is not available, information on the well-characterized active form of Orlistat will be presented as a proxy, with the understanding that the fundamental mechanism is conserved across active stereoisomers.

Core Mechanism of Action: Covalent Inhibition

The primary mechanism by which Orlistat inhibits pancreatic lipase is through the formation of a stable covalent bond with the enzyme. This irreversible inactivation prevents the lipase from hydrolyzing dietary triglycerides into absorbable free fatty acids and monoglycerols.

Pancreatic lipase possesses a catalytic triad in its active site, consisting of serine, histidine, and aspartate residues. Orlistat's β-lactone ring is highly reactive and acts as the "warhead" that targets the nucleophilic serine residue (specifically Ser152) in the active site of the lipase. The interaction proceeds via a nucleophilic attack from the serine hydroxyl group on the carbonyl carbon of the β-lactone ring. This results in the opening of the lactone ring and the formation of a stable acyl-enzyme intermediate, effectively rendering the enzyme inactive.

Quantitative Data on Pancreatic Lipase Inhibition

| Parameter | Value | Species | Substrate | Reference |

| IC50 | 4.0 nM | Porcine | p-nitrophenyl butyrate | |

| 0.14 µM | Porcine | Not specified | ||

| 77.022 µg/mL | Not specified | Not specified | ||

| 5 ng/mL (after 5 min) | Porcine | p-Nitrophenyl Palmitate (pNPP) | ||

| Km (for pNPP) | 2.7 ± 0.2 µM | Porcine | p-Nitrophenyl Palmitate (pNPP) | |

| kcat (for pNPP) | 0.019 s-1 | Porcine | p-Nitrophenyl Palmitate (pNPP) |

Note: The significant variation in reported IC50 values can be attributed to differences in experimental conditions, including substrate used, enzyme source, and assay methodology.

A study on the stereochemical structure-activity relationship of Tetrahydrolipstatin (THL) and its seven diastereomers demonstrated a range of IC50 values from 4.0 nM for the most active form (THL) to 930 nM for the least active isomer. This highlights the critical role of stereochemistry in the potent inhibition of pancreatic lipase.

Experimental Protocols

The determination of pancreatic lipase activity and its inhibition by Orlistat can be performed using various in vitro assays. The most common methods utilize either a natural substrate like olive oil or a synthetic chromogenic or fluorogenic substrate.

Colorimetric Assay using p-Nitrophenyl Palmitate (pNPP)

This is a widely used, simple, and rapid method for assessing lipase activity.

Methodology:

-

Reagent Preparation:

-

Reaction Buffer: A common buffer is 50 mM sodium phosphate or Tris-HCl at pH 8.0. Some protocols include additives like 5 mM sodium deoxycholate as an emulsifier.

-

Enzyme Solution: Porcine pancreatic lipase is dissolved in the reaction buffer to a working concentration (e.g., 1.0 mg/mL).

-

Substrate Solution: p-Nitrophenyl palmitate (pNPP) is dissolved in a suitable solvent like isopropanol.

-

Inhibitor Solution: this compound is dissolved in a solvent such as DMSO or ethanol to prepare a stock solution, which is then serially diluted.

-

-

Assay Procedure (in a 96-well plate):

-

To each well, add a specific volume of the lipase solution and different concentrations of the this compound solution. A control group with the solvent instead of the inhibitor is also prepared.

-

The plate is pre-incubated at 37°C for a set time (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

-

The reaction is initiated by adding the pNPP substrate solution to all wells.

-

The plate is incubated at 37°C for a defined period (e.g., 30 minutes).

-

The absorbance is measured at 405-410 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol released upon hydrolysis of pNPP by the active lipase.

-

-

Data Analysis:

-

The percentage of lipase inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100

-

The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fluorometric Assay using 4-Methylumbelliferyl Oleate (4-MU Oleate)

This method offers higher sensitivity compared to colorimetric assays.

Methodology:

-

Reagent Preparation:

-

Buffer: Tris-HCl buffer (e.g., 13 mM Tris-HCl, 150 mM NaCl, 1.3 mM CaCl2, pH 8.0).

-

Enzyme Solution: Pancreatic lipase is dissolved in the buffer (e.g., 1 mg/mL).

-

Substrate Solution: 4-Methylumbelliferyl oleate is prepared in the buffer.

-

Inhibitor Solution: this compound is prepared in a suitable solvent and serially diluted.

-

Stop Solution: 0.1 M citrate buffer (pH 4.2).

-

-

Assay Procedure (in a black 96-well plate):

-

Add the lipase solution and different concentrations of the this compound solution to the wells.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Start the reaction by adding the 4-MU oleate solution.

-

Incubate at 37°C for 20 minutes.

-

Stop the reaction by adding the citrate buffer.

-

Measure the fluorescence of the released 4-methylumbelliferone using a fluorometric microplate reader with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

-

-

Data Analysis:

-

The percentage of inhibition and IC50 value are calculated similarly to the colorimetric assay, using fluorescence intensity instead of absorbance.

-

Conclusion

The mechanism of action of this compound on pancreatic lipase is predicated on the irreversible covalent modification of the active site serine residue, a mechanism shared with other active stereoisomers of Orlistat. This targeted inactivation of a key enzyme in dietary fat digestion forms the basis of its therapeutic effect in weight management. While specific quantitative inhibitory data for the (S,R,R,R) stereoisomer remains to be fully elucidated in publicly available literature, the established methodologies for assessing pancreatic lipase inhibition provide a clear framework for such investigations. The critical role of stereochemistry in the inhibitory potency of Orlistat underscores the importance of stereospecific synthesis and characterization in the development of lipase inhibitors. Further research into the specific activities of various Orlistat stereoisomers could provide deeper insights into the structure-activity relationships governing this important class of therapeutic agents.

The Genesis of a Weight-Loss Aid: A Technical Guide to the Discovery and Origin of (S,R,R,R)-Orlistat

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orlistat, a potent inhibitor of gastric and pancreatic lipases, stands as a significant therapeutic agent in the management of obesity. This technical guide provides an in-depth exploration of the discovery and origin of the specific stereoisomer (S,R,R,R)-Orlistat, the active pharmaceutical ingredient. From its natural product roots in the bacterium Streptomyces toxytricini to the stereoselective synthetic routes that ensure its precise three-dimensional architecture, this document details the scientific journey of Orlistat. It encompasses the historical context of its discovery, the intricate details of its stereochemistry, comprehensive experimental protocols for its isolation and synthesis, and a summary of its biological activity. This guide is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development, offering a granular look at the foundational science behind this widely used medication.

Discovery and Origin: From a Soil Bacterium to a Pharmaceutical

The story of Orlistat begins with the discovery of a natural product, Lipstatin . In the early 1980s, scientists at Hoffmann-La Roche were screening for natural inhibitors of pancreatic lipase, a key enzyme in the digestion of dietary fats. This endeavor led them to a strain of the soil bacterium Streptomyces toxytricini.[1] From the fermentation broth of this microorganism, they isolated a potent inhibitor of pancreatic lipase which they named Lipstatin.[1]

Lipstatin, however, was found to be relatively unstable. To create a more stable and pharmaceutically viable compound, researchers at Hoffmann-La Roche developed a hydrogenated derivative of Lipstatin in 1983.[1] This new, more stable compound was named Orlistat, also known as tetrahydrolipstatin.[1] Due to its improved stability and potent inhibitory activity, Orlistat was selected for further development as an anti-obesity drug.[1]

Orlistat's primary mechanism of action is the inhibition of gastric and pancreatic lipases in the gastrointestinal tract.[2] By forming a covalent bond with the active site of these enzymes, Orlistat prevents the hydrolysis of dietary triglycerides into absorbable free fatty acids and monoglycerides.[2] This results in a reduction of fat absorption from the diet, leading to a caloric deficit and subsequent weight loss.

The Critical Role of Stereochemistry

Orlistat possesses four chiral centers, meaning it can exist in several stereoisomeric forms. The specific stereoisomer with the desired pharmacological activity is (S)-2-formamido-4-methyl-pentanoic acid (S)-1-[[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl]-dodecyl ester, commonly referred to as This compound . The precise spatial arrangement of the atoms at these chiral centers is crucial for its ability to bind effectively to and inhibit lipases.

While detailed comparative studies on the inhibitory potency of all possible stereoisomers are not extensively published, the development and synthesis of Orlistat have focused on achieving high stereoselectivity to produce the active (S,R,R,R)-isomer. The synthesis of other stereoisomers, such as (S,S,R,R)-Orlistat and (S,S,R,S)-Orlistat, has been reported primarily for research and analytical purposes.

Experimental Protocols

Isolation and Purification of Lipstatin from Streptomyces toxytricini

This protocol is a composite of methodologies described in the literature.

I. Fermentation:

-

Prepare a seed culture of Streptomyces toxytricini in a suitable medium and incubate until sufficient growth is achieved.

-

Inoculate a production fermentation medium with the seed culture. A typical production medium contains soy flour, glycerol, soy oil, and soy lecithin.

-

Conduct the fermentation for a period of 7 to 10 days at 28°C with continuous agitation.

II. Extraction:

-

At the end of the fermentation, harvest the biomass containing Lipstatin by centrifugation or filtration.

-

Extract the biomass multiple times with an organic solvent such as a mixture of acetone and hexane (e.g., 3:2 v/v).[3]

-

Combine the organic extracts and dry them over anhydrous sodium sulfate.

-

Concentrate the dried extract under reduced pressure to yield a crude oily residue.

III. Purification:

-

Dissolve the crude extract in a suitable solvent like methanol and centrifuge to remove insoluble materials.

-

Further purification can be achieved through a series of liquid-liquid extractions. For instance, the crude extract can be partitioned between hexane and aqueous methanol.

-

For higher purity, employ column chromatography on silica gel, eluting with a gradient of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate).

-

Monitor the fractions by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing Lipstatin.

-

Combine the pure fractions and evaporate the solvent to obtain purified Lipstatin.

Synthesis of this compound via Hydrogenation of Lipstatin

This protocol outlines the catalytic hydrogenation of Lipstatin to yield Orlistat.

I. Reaction Setup:

-

Dissolve the purified Lipstatin in an appropriate organic solvent such as methanol, ethanol, or ethyl acetate.

-

Transfer the solution to a hydrogenation vessel.

-

Add a catalytic amount of a hydrogenation catalyst, typically palladium on carbon (Pd/C) or Raney nickel.

II. Hydrogenation:

-

Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) and then introduce hydrogen gas.

-

Maintain the reaction under a positive pressure of hydrogen (typically 1-5 bar) and stir vigorously.

-

The reaction is typically carried out at or near room temperature.

-

Monitor the progress of the reaction by TLC or HPLC until all the Lipstatin has been consumed.

III. Workup and Purification:

-

Once the reaction is complete, carefully filter the reaction mixture through a pad of celite to remove the catalyst.

-

Wash the filter cake with the reaction solvent.

-

Combine the filtrate and washings and concentrate under reduced pressure to obtain crude Orlistat.

-

The crude Orlistat can be further purified by recrystallization from a suitable solvent system (e.g., acetone/heptane) to yield pure this compound.

Stereoselective Synthesis of this compound

Multiple stereoselective synthetic routes to Orlistat have been developed to avoid reliance on the fermentation-derived Lipstatin. One common strategy involves the asymmetric hydrogenation of a β-keto ester to establish a key chiral center.

A representative multi-step synthesis is outlined below:

-

Asymmetric Hydrogenation: A β-keto ester, such as methyl 3-oxotetradecanoate, undergoes asymmetric hydrogenation using a chiral catalyst (e.g., a Ruthenium-BINAP complex) to produce the corresponding chiral β-hydroxy ester with high enantiomeric excess.[4]

-

Acylation and Cyclization: The resulting β-hydroxy ester is then acylated and subjected to an intramolecular cyclization to form a key lactone intermediate.

-

Coupling: Finally, this lactone intermediate is coupled with (S)-N-formyl-leucine to yield this compound.[4]

Pancreatic Lipase Inhibition Assay

This protocol describes a common in vitro method to determine the inhibitory activity of compounds against pancreatic lipase.

I. Reagents and Materials:

-

Porcine pancreatic lipase

-

p-Nitrophenyl palmitate (pNPP) as the substrate

-

Reaction buffer (e.g., Tris-HCl or phosphate buffer, pH 8.0)

-

Orlistat or test compounds dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate reader

II. Assay Procedure:

-

Prepare a stock solution of porcine pancreatic lipase in the reaction buffer.

-

Prepare a stock solution of pNPP in a suitable solvent like isopropanol.

-

In the wells of a 96-well plate, add the reaction buffer.

-

Add various concentrations of Orlistat or the test compound to the wells. A control well should contain only the solvent.

-

Add the pancreatic lipase solution to each well and pre-incubate for a set period (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding the pNPP substrate solution to each well.

-

Immediately measure the absorbance at 405 nm at regular intervals for a defined period (e.g., 30 minutes) using a microplate reader. The increase in absorbance corresponds to the formation of p-nitrophenol due to the enzymatic hydrolysis of pNPP.

III. Data Analysis:

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the percentage of inhibition for each concentration relative to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Quantitative Data

| Compound | Target Enzyme | IC50 Value | Reference |

| Orlistat | Porcine Pancreatic Lipase | ~0.73 µg/mL | [5] |

| Orlistat | Porcine Pancreatic Lipase | ~1.7 µg/mL | [6] |

| Orlistat | Porcine Pancreatic Lipase | ~2.73 µg/mL | [7][8] |

| Lipstatin | Pancreatic Lipase | 0.14 µM | [7] |

Table 1: Pancreatic Lipase Inhibitory Activity of Orlistat and Lipstatin.

Conclusion

The journey of this compound from a natural product isolated from a soil bacterium to a globally recognized anti-obesity medication is a testament to the power of natural product screening and subsequent medicinal chemistry efforts. Its discovery highlights the importance of stereochemistry in drug action, with the specific (S,R,R,R)-isomer being responsible for its therapeutic effect. The development of stereoselective synthetic routes has been crucial for the large-scale production of this important pharmaceutical. This technical guide provides a comprehensive overview of the discovery, origin, and key experimental methodologies related to this compound, serving as a valuable resource for the scientific community. Further research into the comparative biological activities of all Orlistat stereoisomers could provide deeper insights into the structure-activity relationship of this important class of lipase inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. CN1765892A - A kind of preparation method of orlistat - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of pancreatic lipase in vitro by the covalent inhibitor tetrahydrolipstatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthetic pancreatic lipase inhibitors in obesity treatment: current updates on in silico design, synthesis, bioactivity, and SAR - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Potential pancreatic lipase inhibitory activity of an endophytic Penicillium species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Formulation and evaluation of self-emulsifying orlistat tablet to enhance drug release and in vivo performance: factorial design approach - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Silico Modeling of (S,R,R,R)-Orlistat and Lipase Interaction: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orlistat, a potent inhibitor of gastric and pancreatic lipases, is a cornerstone in the management of obesity. Its therapeutic effect stems from the covalent inhibition of the catalytic serine residue within the lipase active site, thereby preventing the hydrolysis of dietary triglycerides. The stereochemistry of Orlistat is critical to its inhibitory activity. This technical guide provides a comprehensive overview of the in-silico methodologies employed to investigate the interaction between the specific (S,R,R,R)-Orlistat stereoisomer and pancreatic lipase. While in-silico studies specifically addressing the (S,R,R,R) stereoisomer are limited, this guide outlines the established computational protocols using the most commonly studied Orlistat structure as a representative model, and emphasizes the importance of stereochemical considerations in future research. The guide details experimental protocols for molecular docking and molecular dynamics simulations, presents quantitative data from various studies in structured tables, and provides visualizations of the computational workflow and the mechanism of lipase inhibition.

Introduction

Pancreatic lipase (PL) is a crucial enzyme in the digestion of dietary fats, hydrolyzing triglycerides into fatty acids and monoglycerides that are subsequently absorbed in the small intestine. Inhibition of PL presents a viable therapeutic strategy for weight management. Orlistat, a hydrogenated derivative of lipstatin, is a powerful inhibitor of PL.[1][2] The molecule possesses four chiral centers, leading to sixteen possible stereoisomers. The commercially available drug is typically the (S,S,S,S) stereoisomer, also known as tetrahydrolipstatin. However, understanding the interaction of other stereoisomers, such as this compound, with lipase is crucial for the rational design of more potent and selective inhibitors.

In-silico modeling techniques, including molecular docking and molecular dynamics (MD) simulations, offer a powerful and cost-effective approach to elucidate the molecular basis of Orlistat-lipase interactions at an atomic level. These methods can predict binding affinities, identify key interacting residues, and provide insights into the dynamic behavior of the complex.

Molecular Docking of Orlistat and Pancreatic Lipase

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] In the context of Orlistat and lipase, docking studies are instrumental in understanding the initial binding pose of the inhibitor in the enzyme's active site before the formation of a covalent bond.

Experimental Protocol: Molecular Docking

A typical molecular docking workflow for the Orlistat-lipase interaction is outlined below.

2.1.1. Software

-

AutoDock Vina: A widely used open-source program for molecular docking.[4]

-

Discovery Studio, PyMOL, or UCSF Chimera: For visualization and preparation of molecular structures.[3]

2.1.2. Preparation of the Receptor (Pancreatic Lipase)

-

Obtain the Crystal Structure: The three-dimensional structure of human pancreatic lipase is typically retrieved from the Protein Data Bank (PDB). The PDB entry 1LPB is frequently used, which represents the complex of pancreatic lipase-colipase with a phosphonate inhibitor.[5][6]

-

Pre-processing: The raw PDB file is processed to:

-

Remove water molecules and any co-crystallized ligands or inhibitors.

-

Add polar hydrogen atoms.

-

Assign atomic charges (e.g., using the Gasteiger charge calculation method).

-

The processed protein structure is saved in the PDBQT file format for use with AutoDock Vina.

-

2.1.3. Preparation of the Ligand (this compound)

-

Obtain the Ligand Structure: The 3D structure of this compound can be generated using chemical drawing software like ChemDraw or obtained from chemical databases. It is crucial to ensure the correct stereochemistry is represented.

-

Energy Minimization: The ligand structure is typically energy-minimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

-

File Format Conversion: The ligand structure is saved in the PDBQT file format, which includes information on rotatable bonds.

2.1.4. Docking Simulation

-

Grid Box Definition: A grid box is defined to encompass the active site of the lipase. The catalytic triad of pancreatic lipase consists of Ser152, Asp176, and His263.[5][6] The grid box should be centered around these residues. Typical grid box dimensions found in the literature for pancreatic lipase (1LPB) are:

-

Running AutoDock Vina: The docking simulation is performed using the prepared receptor and ligand files and the defined grid box. AutoDock Vina will generate a set of possible binding poses ranked by their predicted binding affinities (docking scores).

2.1.5. Analysis of Results

-

The binding poses are visualized and analyzed to identify key interactions (hydrogen bonds, hydrophobic interactions) between Orlistat and the lipase active site residues.

-

The docking score provides an estimation of the binding affinity, with more negative values indicating a stronger predicted interaction.

Quantitative Data: Docking Studies

The following table summarizes docking scores for Orlistat with pancreatic lipase from various studies. It is important to note that these studies may not have used the specific (S,R,R,R) stereoisomer.

| Study Reference | Software Used | PDB ID | Ligand | Docking Score (kcal/mol) |

| Nguyen et al. (2020)[5] | AutoDock Vina 1.5.7.rc1 | 1LPB | Orlistat | -6.7 |

| Tran et al. (2024)[9] | Not Specified | Not Specified | Orlistat | Not Specified |

| Candela et al. (2021)[10] | Not Specified | Not Specified | Orlistat | -8.9 (ΔG) |

Molecular Dynamics Simulations of the Orlistat-Lipase Complex

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of the Orlistat-lipase complex over time, offering insights into its stability, conformational changes, and the energetics of binding.

Experimental Protocol: Molecular Dynamics Simulation

A general protocol for performing an MD simulation of the Orlistat-lipase complex is as follows.

3.1.1. Software

-

GROMACS: A versatile and widely used software package for performing molecular dynamics simulations.[11][12]

-

CHARMM Force Field: A set of parameters used to describe the potential energy of the system. The CHARMM36 force field is commonly used for proteins and lipids.[11][13]

-

CGenFF (CHARMM General Force Field): A tool used to generate topologies and parameters for drug-like molecules that are compatible with the CHARMM force field.[14][15]

3.1.2. System Preparation

-

Initial Complex Structure: The starting structure for the MD simulation is typically the best-ranked docked pose of the Orlistat-lipase complex obtained from molecular docking.

-

Force Field Parameterization:

-

The CHARMM36 force field is applied to the protein.

-

The topology and parameters for this compound are generated using the CGenFF server.[14] This involves submitting the ligand's structure (in .mol2 format) to the server, which then provides the necessary parameter files.

-

-

Solvation: The complex is placed in a periodic box of a defined shape (e.g., cubic or dodecahedron) and solvated with a pre-equilibrated water model (e.g., TIP3P).

-

Ionization: Ions (e.g., Na+ and Cl-) are added to neutralize the system and to mimic a physiological salt concentration (e.g., 0.15 M).

3.1.3. Simulation Protocol

-

Energy Minimization: The energy of the entire system is minimized to remove any steric clashes or unfavorable geometries.

-

Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and then equilibrated at a constant pressure (e.g., 1 bar). This is typically done in two phases:

-

NVT (Canonical Ensemble): Constant Number of particles, Volume, and Temperature.

-

NPT (Isothermal-Isobaric Ensemble): Constant Number of particles, Pressure, and Temperature.

-

-

Production Run: Once the system is equilibrated, the production MD simulation is run for a desired length of time (typically tens to hundreds of nanoseconds). Trajectory data is saved at regular intervals for subsequent analysis.

3.1.4. Trajectory Analysis

-

Root Mean Square Deviation (RMSD): To assess the structural stability of the protein and the ligand over time.

-

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

-

Hydrogen Bond Analysis: To quantify the formation and breaking of hydrogen bonds between Orlistat and lipase.

-

Binding Free Energy Calculations: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding free energy of the complex.[16]

Quantitative Data: Molecular Dynamics and Binding Affinity

The following table presents various quantitative data related to the interaction of Orlistat with lipase, obtained from different experimental and computational studies.

| Parameter | Value | Method | Reference |

| IC₅₀ | 17.68 ± 1.43 µM (for a flavonoid inhibitor, Orlistat as control) | In vitro assay | Tran et al. (2024)[9] |

| Kᵢ | 0.02 µM | In vitro assay | Tran et al. (2024)[9] |

| Kₘ | 2.7 ± 0.2 μM (for pNPP substrate) | In vitro assay | Lewis & Liu (2012)[17] |

| Vₘₐₓ | 0.03295 ΔA·min⁻¹ (in the presence of Orlistat) | In vitro assay | Tran et al. (2024)[18] |

Visualization of Workflows and Mechanisms

In-Silico Modeling Workflow

The following diagram illustrates the general workflow for the in-silico modeling of the this compound and lipase interaction.

Caption: Workflow for in-silico modeling of Orlistat-lipase interaction.

Mechanism of Lipase Inhibition by Orlistat

The following diagram illustrates the key step in the mechanism of pancreatic lipase inhibition by Orlistat, which is the covalent bond formation with the catalytic serine residue.

Caption: Covalent inhibition of pancreatic lipase by Orlistat.

Conclusion and Future Directions

In-silico modeling provides invaluable insights into the interaction between Orlistat and pancreatic lipase. Molecular docking and molecular dynamics simulations are powerful tools to predict binding modes, estimate binding affinities, and understand the dynamic nature of this interaction. While the majority of the current literature focuses on the general Orlistat molecule, this guide provides a framework for conducting similar studies on specific stereoisomers like this compound.

Future research should focus on performing comparative in-silico studies of all Orlistat stereoisomers to elucidate the precise role of stereochemistry in lipase inhibition. Such studies would be instrumental in the development of next-generation anti-obesity drugs with improved efficacy and specificity. Furthermore, the integration of quantum mechanics/molecular mechanics (QM/MM) methods could provide a more accurate description of the covalent bond formation between Orlistat and the catalytic serine residue.

References

- 1. Parameterization of the CHARMM All-Atom Force Field for Ether Lipids and Model Linear Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Create a Flowchart using Graphviz Dot - Prashant Mhatre - Medium [medium.com]

- 5. Exploring Aurone Derivatives as Potential Human Pancreatic Lipase Inhibitors through Molecular Docking and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Efficient screening of pancreatic lipase inhibitors from cod meat hydrolysate through ligand fishing strategy [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Inhibition of Pancreatic Lipase by Flavonoid Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 12. bioinformaticsreview.com [bioinformaticsreview.com]

- 13. SwissParam [swissparam.ch]

- 14. CGenFF: CHARMM General Force Field — SilcsBio User Guide [docs.silcsbio.com]

- 15. CHARMM General Force Field (CGenFF): A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Assessing the performance of MM/PBSA and MM/GBSA methods. 8. Predicting binding free energies and poses of protein-RNA complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Direct Measurement of Lipase Inhibition by Orlistat Using a Dissolution Linked In Vitro Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 18. m.youtube.com [m.youtube.com]

Predicted Off-Target Effects of (S,R,R,R)-Orlistat: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orlistat, a potent inhibitor of gastric and pancreatic lipases, is a widely used therapeutic agent for the management of obesity.[1][2] It is a synthetic derivative of lipstatin, a natural product isolated from Streptomyces toxytricini. The commercially available drug is a racemic mixture of four stereoisomers. This guide focuses on the predicted off-target effects of the specific (S,R,R,R)-Orlistat stereoisomer. While the on-target activity of Orlistat is well-characterized, a comprehensive understanding of its off-target interactions is crucial for a complete safety and efficacy profile, and for exploring potential drug repositioning opportunities. This document provides a detailed overview of the known and predicted off-target effects of Orlistat, with a focus on quantitative data, experimental methodologies for target identification, and the signaling pathways involved.

It is important to note that while this guide focuses on the (S,R,R,R) stereoisomer, a significant portion of the currently available public data on off-target effects pertains to the racemic mixture of Orlistat. Where data specific to the (S,R,R,R) stereoisomer is not available, information for the general Orlistat compound is provided with the explicit acknowledgment of this limitation.

Predicted Off-Target Profile of Orlistat

The primary off-target of Orlistat that has been extensively studied is Fatty Acid Synthase (FAS), a key enzyme in de novo lipogenesis.[3][4] Inhibition of FAS has been linked to the potential anti-tumor activities of Orlistat.[4][5] Activity-based protein profiling (ABPP) has emerged as a powerful technique to elucidate the broader off-target landscape of covalent inhibitors like Orlistat. Studies utilizing Orlistat-derived chemical probes have identified several other potential off-target proteins.

Quantitative Off-Target Interaction Data

The following table summarizes the available quantitative data for the interaction of Orlistat with its known on-target and off-target proteins. It is critical to reiterate that this data is for the general Orlistat drug, and not specific to the (S,R,R,R) stereoisomer unless explicitly stated. The IC50 values for covalent inhibitors like Orlistat can be time-dependent and should be interpreted with caution.[3] A more accurate measure for such inhibitors is the second-order rate constant (k_inact/K_i), though this is not always available in the literature.[3]

| Target Protein | Protein Class | Assay Type | Cell Line/System | IC50 / Ki | Reference |

| Pancreatic Lipase | Hydrolase | In vitro enzymatic assay | Porcine Pancreatic Lipase | 0.2 µM (IC50) | [6] |

| Fatty Acid Synthase (FAS) | Synthase | Cellular activity assay | PC-3 cells | ~15 µM (Cellular IC50 for inhibition of FAS) | [3] |

| Fatty Acid Synthase (FAS) | Synthase | In vitro enzymatic assay (thioesterase domain) | Recombinant human FAS thioesterase domain | Potent, tight-binding irreversible inhibitor (precise affinity not determined) | [3] |

| Chronic Lymphocytic Leukemia (CLL) cells | - | Apoptosis induction assay | Primary CLL cells | 2.35 µM (IC50 for apoptosis induction) | |

| Peroxisome Proliferator-Activated Receptor γ (PPARγ) | Nuclear Receptor | Fluorescence Polarization Assay | - | 2.84 µM (IC50) |

Note: The IC50 values can vary depending on the specific assay conditions, substrate concentrations, and incubation times.

Experimental Protocols for Off-Target Identification

The identification and validation of off-target interactions are paramount in drug development. Activity-based protein profiling (ABPP) is a state-of-the-art chemoproteomic technique particularly well-suited for identifying the cellular targets of covalent inhibitors like Orlistat.

Activity-Based Protein Profiling (ABPP) Protocol for Orlistat

This protocol is a synthesized methodology based on the work of Yang, et al. (2010), who utilized Orlistat-like chemical probes to identify novel cellular targets.[1]

Objective: To identify the cellular protein targets of this compound in a human cell line using a clickable Orlistat-based chemical probe.

Materials:

-

Cell Line: Human hepatoma cell line (e.g., HepG2).

-

This compound-alkyne probe: A synthesized version of this compound incorporating a terminal alkyne for subsequent click chemistry.

-

Reporter Tags: Azide-functionalized biotin and azide-functionalized rhodamine.

-

Click Chemistry Reagents: Tris(2-carboxyethyl)phosphine (TCEP), Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), and Copper(II) sulfate (CuSO4).

-

Cell Lysis Buffer: RIPA buffer or similar, containing protease and phosphatase inhibitors.

-

SDS-PAGE and Western Blotting Reagents.

-

Streptavidin-agarose beads.

-

Mass Spectrometry compatible reagents for protein digestion and analysis.

Methodology:

-

Cell Culture and Treatment:

-

Culture HepG2 cells to ~80% confluency.

-

Treat cells with varying concentrations of the this compound-alkyne probe for a specified duration (e.g., 4 hours). Include a DMSO-treated control group.

-

-

Cell Lysis:

-

Harvest the cells and wash with ice-cold PBS.

-

Lyse the cells in lysis buffer on ice.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

-

-

Click Chemistry Reaction:

-

To a defined amount of protein lysate (e.g., 1 mg), add the click chemistry reagents in the following order: azide-functionalized reporter tag (biotin or rhodamine), TCEP, TBTA, and CuSO4.

-

Incubate the reaction at room temperature for 1 hour with gentle agitation.

-

-

In-gel Fluorescence Scanning (for Rhodamine-tagged samples):

-

Separate the protein samples by SDS-PAGE.

-

Visualize the rhodamine-labeled proteins directly in the gel using a fluorescence gel scanner. This provides a profile of the proteins that have been covalently modified by the Orlistat probe.

-

-

Affinity Purification and Mass Spectrometry (for Biotin-tagged samples):

-

Incubate the biotin-labeled lysate with streptavidin-agarose beads to enrich for the probe-targeted proteins.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads.

-

Resolve the eluted proteins by SDS-PAGE and visualize with a total protein stain (e.g., Coomassie blue or silver stain).

-

Excise the protein bands of interest.

-

Perform in-gel tryptic digestion of the proteins.

-

Analyze the resulting peptides by LC-MS/MS to identify the proteins.

-

-

Data Analysis:

-

Identify proteins that are specifically enriched in the Orlistat-probe-treated samples compared to the DMSO control.

-

Validate the identified off-targets using orthogonal methods such as Western blotting with specific antibodies or in vitro enzymatic assays with the purified recombinant proteins.

-

Signaling Pathways and Visualizations

Understanding the signaling pathways affected by off-target interactions is crucial for predicting the functional consequences of these interactions.

Fatty Acid Synthase (FAS) Signaling Pathway and Inhibition by Orlistat

Fatty Acid Synthase (FAS) is a central enzyme in the de novo synthesis of fatty acids. In many cancer cells, FAS is overexpressed and plays a critical role in providing lipids for membrane biogenesis, energy storage, and signaling molecule synthesis.[3][4] Orlistat inhibits the thioesterase domain of FAS, leading to an accumulation of the growing fatty acid chain on the enzyme and ultimately blocking the production of palmitate.[3][4] This inhibition can induce apoptosis and inhibit tumor cell proliferation.[4][5]

Caption: Inhibition of the Fatty Acid Synthase (FAS) pathway by this compound.

Experimental Workflow for Off-Target Identification

The following diagram illustrates the general workflow for identifying protein off-targets of a small molecule inhibitor using a chemical proteomics approach.

Caption: Workflow for identifying off-targets using activity-based protein profiling.

Conclusion

The off-target profile of this compound extends beyond its well-established role as a lipase inhibitor. The identification of Fatty Acid Synthase as a significant off-target has opened avenues for investigating its potential as an anti-cancer agent. The application of advanced chemoproteomic techniques, such as activity-based protein profiling, is crucial for uncovering the full spectrum of its molecular interactions. While quantitative data specific to the this compound stereoisomer remains limited in the public domain, the methodologies outlined in this guide provide a clear framework for future research in this area. A thorough understanding of the stereospecific off-target effects of Orlistat will be instrumental in optimizing its therapeutic applications and ensuring its safety profile. Further research is warranted to quantitatively assess the off-target interactions of individual Orlistat stereoisomers to enable a more precise prediction of their pharmacological and toxicological profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. Orlistat, a New Lipase Inhibitor for the Management of Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Effect of Orlistat on Sterol Metabolism in Obese Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PPARγ as a sensor of lipase activity and a target for the lipase inhibitor orlistat - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploring Aurone Derivatives as Potential Human Pancreatic Lipase Inhibitors through Molecular Docking and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetic Profile of Orlistat Stereoisomers: A Technical Guide

Disclaimer: The following technical guide details the pharmacokinetic profile of Orlistat. It is crucial to note that while Orlistat has four chiral centers and thus 16 possible stereoisomers, the commercially available drug is a specific, stereoselectively synthesized isomer. The vast majority of publicly available pharmacokinetic data pertains to this single, marketed stereoisomer. Data on the comparative absorption, distribution, metabolism, and excretion (ADME) of the other 15 stereoisomers are not available in the reviewed literature. Therefore, this document primarely focuses on the well-documented pharmacokinetic profile of the marketed Orlistat.

Introduction

Orlistat is a potent inhibitor of gastric and pancreatic lipases, enzymes responsible for the hydrolysis of dietary triglycerides.[1] By inhibiting these enzymes, Orlistat reduces the absorption of dietary fats, leading to a caloric deficit and subsequent weight loss.[2] Its therapeutic action is primarily localized to the gastrointestinal lumen.[3] This guide provides a comprehensive overview of the pharmacokinetic properties of the marketed Orlistat stereoisomer, including its absorption, distribution, metabolism, and excretion, based on available scientific literature. It also details the experimental protocols used in pharmacokinetic studies and visualizes key processes.

Pharmacokinetic Profile of Marketed Orlistat

The systemic exposure to Orlistat is minimal as its primary site of action is within the gastrointestinal tract.[4] The following sections summarize the ADME properties of the marketed stereoisomer.

Absorption

Following oral administration, the absorption of Orlistat is negligible.[5] Plasma concentrations of the unchanged drug are typically very low and often near the limit of detection.[6]

-

Maximum Plasma Concentration (Cmax): Less than 5 ng/mL.[5] In some therapeutic studies, plasma concentrations were sporadic and consistently low (<10 ng/mL or 0.02 µM), showing no evidence of accumulation with repeated dosing.[6]

-

Time to Maximum Plasma Concentration (Tmax): Plasma radioactivity peaked at approximately 8 hours after oral administration of 14C-labeled Orlistat.[6]

Distribution

Due to its minimal absorption, the volume of distribution of Orlistat has not been calculated.[1]

-

Plasma Protein Binding: Orlistat is extensively bound to plasma proteins, with a binding percentage greater than 99%.[5] It primarily binds to lipoproteins and albumin.[1]

Metabolism

Metabolism of the small fraction of absorbed Orlistat occurs pre-systemically, primarily within the intestinal wall.[4] Two major metabolites have been identified, M1 and M3, both of which are considered pharmacologically inactive.[1]

-

Metabolite M1: This is the primary metabolite, formed by the hydrolysis of the β-lactone ring of Orlistat.[1] It has a relatively short half-life of approximately 3 hours.[7]

-

Metabolite M3: This metabolite is formed by the cleavage of the N-formyl leucine side chain from M1.[1] It has a longer half-life of approximately 13.5 hours.[7]

These two metabolites account for approximately 42% of the total radioactivity detected in plasma.[8]

Excretion

The primary route of elimination for Orlistat and its metabolites is through the feces.[3]

-

Fecal Excretion: Approximately 95-97% of an administered dose is excreted in the feces, with about 83% as the unchanged drug.[1][5]

-

Renal Excretion: Less than 2% of the administered dose is excreted in the urine.[3]

-

Elimination Half-Life: The half-life of the small amount of absorbed Orlistat is estimated to be between 1 to 2 hours. Complete excretion of the dose occurs within 3 to 5 days.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of the marketed Orlistat stereoisomer in humans.

Table 1: Absorption and Distribution Parameters of Marketed Orlistat

| Parameter | Value | Reference |

| Maximum Plasma Concentration (Cmax) | < 5 ng/mL | [5] |

| Time to Cmax (Tmax) of Radioactivity | ~8 hours | [6] |

| Plasma Protein Binding | > 99% | [5] |

Table 2: Metabolism and Excretion Parameters of Marketed Orlistat

| Parameter | Value | Reference |

| Primary Site of Metabolism | Intestinal wall | [4] |

| Major Metabolites | M1, M3 (inactive) | |

| Half-life of M1 | ~3 hours | [7] |

| Half-life of M3 | ~13.5 hours | [7] |

| Primary Route of Excretion | Feces | [3] |

| Fecal Excretion (% of dose) | 95-97% | |

| Unchanged Drug in Feces (% of dose) | ~83% | [5] |

| Urinary Excretion (% of dose) | < 2% | [3] |

| Elimination Half-life (absorbed drug) | 1-2 hours |

Experimental Protocols

The pharmacokinetic parameters of Orlistat have been determined through various clinical studies, primarily utilizing radiolabeled compounds and advanced analytical techniques.

Human Radiolabeled Mass Balance Studies

These studies are crucial for understanding the ADME of a drug.[9]

-

Study Design: An open-label, single-dose study is typically conducted in a small group of healthy volunteers.[8]

-

Drug Administration: A single oral dose of 14C-labeled Orlistat (e.g., 360 mg) is administered.[8]

-

Sample Collection: Serial blood, urine, and feces samples are collected over a period of several days (e.g., 3-5 days) to ensure complete excretion.[1][8]

-

Analysis: Total radioactivity in plasma, urine, and feces is measured. Plasma samples are also analyzed for the parent drug and its metabolites using techniques like LC-MS/MS to determine their respective concentrations and profiles.[8]

Analytical Method for Quantification in Biological Matrices

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for the sensitive and specific quantification of Orlistat in plasma.[10][11]

-

Sample Preparation:

-

Plasma samples are mixed with an internal standard (e.g., a deuterated version of Orlistat).[10]

-

Proteins are precipitated, and the drug and internal standard are extracted using a liquid-liquid extraction technique with a solvent like ethyl acetate.[10]

-

The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase for analysis.[10]

-

-

LC-MS/MS Instrumentation:

-

Chromatography: A reverse-phase C18 column is typically used for separation.[10]

-

Mobile Phase: A mixture of organic solvents (e.g., methanol, acetonitrile) and an aqueous solution with a modifier (e.g., 0.1% formic acid) is used for isocratic or gradient elution.[10]

-

Mass Spectrometry: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode is commonly employed. The instrument is set to multiple reaction monitoring (MRM) mode for specific detection and quantification of the parent drug and its metabolites.[12]

-

-

Method Validation: The method is validated for linearity, accuracy, precision, sensitivity, and stability according to regulatory guidelines.[10]

Visualizations

The following diagrams illustrate the metabolic pathway of Orlistat and a typical experimental workflow for its pharmacokinetic analysis.

Caption: Metabolic pathway of the marketed Orlistat stereoisomer.

Caption: Experimental workflow for an Orlistat pharmacokinetic study.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. researchgate.net [researchgate.net]

- 3. Orlistat, a New Lipase Inhibitor for the Management of Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Orlistat - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. ema.europa.eu [ema.europa.eu]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Metabolic profiles of minimally absorbed orlistat in obese/overweight volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Human radiolabeled mass balance studies supporting the FDA approval of new drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. japsonline.com [japsonline.com]

- 11. Quantitative determination of Orlistat (tetrahydrolipostatin, Ro 18-0647) in human plasma by high-performance liquid chromatography coupled with ion spray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. impactfactor.org [impactfactor.org]

Foundational Differences Between Orlistat Stereoisomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orlistat, a potent inhibitor of gastric and pancreatic lipases, is a widely recognized therapeutic agent for the management of obesity.[1][2] Its molecular structure contains four chiral centers, giving rise to sixteen possible stereoisomers.[3] The commercially available drug, known as Xenical® or Alli®, is a single diastereomer: (S)-2-formylamino-4-methyl-pentanoic acid (S)-1-[[(2S, 3S)-3-hexyl-4-oxo-2-oxetanyl] methyl]-dodecyl ester, corresponding to the (S,S,S,S) configuration.[3][4] This technical guide provides an in-depth exploration of the foundational differences between Orlistat stereoisomers, with a primary focus on the clinically approved (S,S,S,S)-Orlistat. While the user's query specified a comparison with (S,R,R,R)-Orlistat, a comprehensive literature search reveals a significant lack of publicly available data for this specific isomer. Therefore, this document will detail the well-characterized (S,S,S,S)-Orlistat and contrast it with available information on other synthesized stereoisomers, highlighting the critical role of stereochemistry in its biological activity.

Stereochemistry and Foundational Structure

The chemical structure of Orlistat is characterized by a β-lactone ring, an ester linkage to a long alkyl chain, and an N-formyl-L-leucine moiety. The specific spatial arrangement of these groups around the four chiral centers dictates the molecule's three-dimensional shape and, consequently, its interaction with its biological target.

The IUPAC name for the active, commercially available Orlistat is [(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate.[5] This nomenclature definitively establishes the absolute configuration at each of the four chiral centers as S, S, S, and S.

While information on the (S,R,R,R) stereoisomer is scarce, other isomers such as (S,S,R,R)-Orlistat and (S,S,R,S)-Orlistat have been synthesized for research purposes.[6][7] The foundational difference between these molecules lies solely in the spatial orientation of substituents at one or more of their chiral centers. This seemingly subtle variation can lead to profound differences in their physicochemical properties and biological efficacy.

Table 1: Physicochemical Properties of Orlistat Stereoisomers

| Property | (S,S,S,S)-Orlistat | This compound | (S,S,R,R)-Orlistat | (S,S,R,S)-Orlistat |

| Molecular Formula | C₂₉H₅₃NO₅[3] | C₂₉H₅₃NO₅ | C₂₉H₅₃NO₅[6] | C₂₉H₅₃NO₅[7] |

| Molecular Weight | 495.7 g/mol [3] | 495.73 g/mol | 495.73 g/mol [6] | 495.73 g/mol [7] |

| CAS Number | 96829-58-2[5] | Not Available | 111466-62-7 | 130193-42-9[7] |

| Appearance | White to off-white crystalline powder | Not Available | Not Available | Not Available |

| Solubility | Practically insoluble in water; freely soluble in chloroform; very soluble in methanol and ethanol. | Not Available | Not Available | Not Available |

Mechanism of Action and Biological Activity

Orlistat exerts its therapeutic effect by inhibiting gastric and pancreatic lipases, enzymes responsible for the hydrolysis of dietary triglycerides into absorbable free fatty acids and monoglycerides.[1][8] This inhibition is covalent, involving the formation of a stable bond between the β-lactone ring of Orlistat and the serine residue within the active site of the lipase.[8]

The precise stereochemistry of (S,S,S,S)-Orlistat is crucial for its potent and selective inhibitory activity. The specific three-dimensional arrangement of the molecule allows it to fit optimally into the active site of the lipase, facilitating the covalent modification. It is highly probable that other stereoisomers, such as the hypothetical this compound, would exhibit significantly different or even negligible inhibitory activity due to a mismatch in their spatial conformation with the enzyme's binding pocket.

While quantitative comparative data is lacking, it is a well-established principle in pharmacology that stereoisomers can have vastly different biological activities. One isomer may be a potent therapeutic agent, while another may be inactive or even produce undesirable side effects.

Table 2: Comparative Biological Activity of Orlistat Stereoisomers

| Parameter | (S,S,S,S)-Orlistat | This compound |

| Target Enzyme | Gastric and Pancreatic Lipases[8] | Not Available |

| Mechanism of Inhibition | Covalent modification of active site serine[8] | Not Available |

| IC₅₀ / Kᵢ | Potent inhibition reported, specific values vary by assay conditions. | Not Available |

| In vivo Efficacy | Reduces dietary fat absorption by ~30%[1] | Not Available |

Experimental Protocols

Synthesis of (S,S,S,S)-Orlistat

The synthesis of the specific (S,S,S,S) stereoisomer of Orlistat is a complex, multi-step process that requires precise stereochemical control. Several synthetic routes have been developed, often employing chiral starting materials and stereoselective reactions. A generalized workflow is presented below.

A detailed synthetic protocol is beyond the scope of this guide, but a representative method involves the following key transformations:

-

Preparation of a chiral β-keto ester: This is often achieved through asymmetric hydrogenation or other stereoselective methods.

-

Construction of the β-lactone ring: This critical step establishes the stereochemistry at two of the chiral centers.

-

Attachment of the alkyl side chains: Stereocontrolled addition of the hexyl and dodecyl groups.

-

Esterification: Coupling of the β-lactone intermediate with N-formyl-L-leucine to yield the final (S,S,S,S)-Orlistat molecule.

In Vitro Lipase Inhibition Assay

The biological activity of Orlistat and its stereoisomers is typically assessed using an in vitro lipase inhibition assay. A common method utilizes a chromogenic substrate, such as p-nitrophenyl palmitate (pNPP), which releases a colored product upon hydrolysis by lipase. The rate of color formation is proportional to the enzyme's activity, and the inhibitory effect of a compound can be quantified by measuring the reduction in this rate.

Detailed Methodology: [9][10][11]

-

Reagent Preparation:

-

Prepare a stock solution of porcine pancreatic lipase in a suitable buffer (e.g., Tris-HCl, pH 8.0).

-

Prepare a stock solution of the Orlistat isomer to be tested in a solvent such as DMSO.

-

Prepare a stock solution of p-nitrophenyl palmitate (pNPP) in a suitable solvent (e.g., isopropanol).

-

-

Assay Procedure:

-

In a 96-well microplate, add the lipase solution, reaction buffer, and varying concentrations of the Orlistat isomer.

-

Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.

-

Initiate the reaction by adding the pNPP substrate to each well.

-

Immediately measure the absorbance at 410 nm at regular intervals using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of p-nitrophenol formation from the change in absorbance over time.

-

Plot the percentage of lipase inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a suitable dose-response curve.

-

Signaling Pathways and Downstream Effects

The primary mechanism of Orlistat does not involve direct interaction with intracellular signaling pathways. Its action is localized to the gastrointestinal lumen, where it inhibits lipases.[8] The downstream effects are a direct consequence of this inhibition.

By preventing the breakdown and subsequent absorption of dietary fats, (S,S,S,S)-Orlistat reduces caloric intake, leading to weight loss and improvements in associated metabolic parameters such as cholesterol levels and glycemic control.[3]

Conclusion

The stereochemistry of Orlistat is a critical determinant of its biological activity. The commercially available (S,S,S,S)-Orlistat is a potent and specific inhibitor of gastric and pancreatic lipases, a property conferred by its precise three-dimensional structure. While the user's query specifically mentioned this compound, the lack of available scientific literature on this particular stereoisomer prevents a direct comparison. This guide has provided a comprehensive overview of the well-characterized (S,S,S,S)-Orlistat, including its mechanism of action, synthetic considerations, and methods for assessing its biological activity. For researchers in drug development, this underscores the fundamental importance of stereochemical control in the design and synthesis of effective therapeutic agents. Further research into the synthesis and biological evaluation of other Orlistat stereoisomers could provide valuable insights into the structure-activity relationship of lipase inhibitors.

References

- 1. Orlistat - Wikipedia [en.wikipedia.org]

- 2. Discovery and development of gastrointestinal lipase inhibitors - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Orlistat | C29H53NO5 | CID 3034010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cymitquimica.com [cymitquimica.com]

- 7. (S,S,R,S)-Orlistat synthesis - chemicalbook [chemicalbook.com]

- 8. Orlistat, a New Lipase Inhibitor for the Management of Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Direct Measurement of Lipase Inhibition by Orlistat Using a Dissolution Linked In Vitro Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. deepdyve.com [deepdyve.com]

- 11. Inhibition of Pancreatic Lipase by Flavonoid Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Potential Therapeutic Applications of Orlistat and its Stereoisomers

Audience: Researchers, scientists, and drug development professionals.

Abstract

Orlistat, an anti-obesity agent, is a potent inhibitor of gastric and pancreatic lipases and has demonstrated significant potential in oncology through its inhibition of fatty acid synthase (FASN). This document provides a technical overview of Orlistat's mechanisms of action, with a focus on the therapeutic implications of FASN inhibition. It clarifies the stereochemistry of the clinically approved compound and presents a comparative analysis of the biological activity of all eight of its stereoisomers against pancreatic lipase. Detailed experimental protocols for key assays and visualizations of critical pathways are provided to support further research and development.

Introduction and Clarification of Stereochemistry

Orlistat, also known as Tetrahydrolipstatin (THL), is a saturated derivative of the natural lipase inhibitor, Lipstatin. It is approved by the FDA as a single, specific diastereomeric molecule with four chiral centers.[1][2][3] The correct IUPAC name for the active pharmaceutical ingredient is [(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate .[4][5]

The query regarding the (S,R,R,R)-Orlistat isomer refers to a stereoisomer that is not the commercially available drug. While a patent document mentions this and other isomers as potential impurities or related substances, there is a significant lack of published data on the specific biological activity of the (S,R,R,R) isomer.[6] However, a comprehensive study has been conducted on all eight possible stereoisomers of Tetrahydrolipstatin, providing valuable insight into the structure-activity relationship (SAR) for this class of compounds.[7] This guide will focus on the known therapeutic applications of the approved Orlistat molecule and present the comparative data for all its stereoisomers.

Mechanisms of Action

Orlistat possesses two primary mechanisms of action with distinct therapeutic applications.

Inhibition of Gastrointestinal Lipases

Orlistat's primary, well-established mechanism is the inhibition of gastric and pancreatic lipases within the lumen of the gastrointestinal tract.[2] It forms a covalent bond with the active serine residue of these enzymes, rendering them inactive.[1] This prevents the hydrolysis of dietary triglycerides into absorbable free fatty acids and monoglycerides. As a result, approximately 30% of dietary fat is excreted, leading to a caloric deficit and weight loss.[1]

Inhibition of Fatty Acid Synthase (FASN)

A therapeutically significant secondary target of Orlistat is Fatty Acid Synthase (FASN), a key enzyme in the de novo synthesis of fatty acids.[8] FASN is notably overexpressed in many cancer types, where it provides lipids for membrane formation, energy storage, and signaling molecules, contributing to tumor growth and survival.[9] Orlistat irreversibly inhibits the thioesterase (TE) domain of FASN, blocking the release of newly synthesized fatty acids.[8][10] This inhibition leads to several anti-cancer effects:

-

Induction of Apoptosis: Depletion of fatty acids and accumulation of the substrate malonyl-CoA can induce cellular stress and trigger programmed cell death.[8]

-

Cell Cycle Arrest: FASN inhibition can cause arrest at the G1 phase of the cell cycle.

-

Downregulation of Oncogenic Signaling: FASN activity is linked to critical cancer-promoting pathways. Its inhibition by Orlistat has been shown to suppress the expression and activity of the Her2/neu (erbB-2) oncoprotein and interfere with the PI3K/AKT/mTOR signaling cascade.[11]

Quantitative Data: Comparative Lipase Inhibition by Orlistat Stereoisomers

The stereochemistry of Orlistat plays a critical role in its biological activity. A study by G. A. O'Doherty et al. synthesized all eight stereoisomers of Tetrahydrolipstatin (THL) and evaluated their inhibitory potency against porcine pancreatic lipase (PPL). The results demonstrate that while the natural/commercial configuration (THL) is the most potent, several other diastereomers retain significant inhibitory activity.[7]

| Stereoisomer Configuration | Trivial Name | IC₅₀ (nM) against PPL[7] |

| (2S, 3S, 2'S, 5'S) | THL (Orlistat) | 4.0 |

| (2R, 3R, 2'R, 5'R) | ent-THL | 77 |

| (2R, 3S, 2'S, 5'S) | 2-epi-THL | 8.0 |

| (2S, 3R, 2'S, 5'S) | 3-epi-THL | 11 |

| (2S, 3S, 2'R, 5'S) | 2'-epi-THL | 13 |

| (2S, 3S, 2'S, 5'R) | 5'-epi-THL | 15 |

| (2R, 3R, 2'S, 5'S) | ent-2 | 20 |

| (2R, 3S, 2'R, 5'S) | 2,3,2'-epi-THL | 930 |

Table 1: Comparative inhibitory concentrations (IC₅₀) of Tetrahydrolipstatin (THL) stereoisomers against porcine pancreatic lipase (PPL). The clinically approved Orlistat corresponds to the THL configuration.

Experimental Protocols

Pancreatic Lipase Inhibition Assay

This protocol is adapted from the methodology used to determine the IC₅₀ values in Table 1.

Objective: To determine the inhibitory potency of a compound against porcine pancreatic lipase (PPL) by measuring the hydrolysis of a chromogenic substrate.

Materials:

-

Porcine Pancreatic Lipase (PPL)

-

p-Nitrophenyl butyrate (p-NPB) substrate

-

Tris-HCl buffer (pH 8.0)

-

Dimethyl sulfoxide (DMSO)

-

Test compounds (e.g., Orlistat stereoisomers)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of PPL in Tris-HCl buffer. The optimal concentration should be determined empirically (e.g., 5.0 µ g/200 µL).

-

Prepare a stock solution of the substrate p-NPB in DMSO.

-

Prepare serial dilutions of the test compounds in DMSO.

-

-

Assay Execution:

-

To each well of a 96-well plate, add 180 µL of Tris-HCl buffer.

-

Add 10 µL of the test compound dilution (or DMSO for control wells) to the appropriate wells.

-

Add 10 µL of the PPL enzyme solution to all wells except the blank. Mix gently.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 10 µL of the p-NPB substrate solution to all wells.

-

-

Data Acquisition:

-

Immediately begin monitoring the change in absorbance at 405 nm every minute for 15-30 minutes using a microplate reader. The absorbance increase corresponds to the formation of p-nitrophenol.

-

-

Data Analysis:

-